![molecular formula C21H14BrFN6OS B2611229 N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207033-53-1](/img/no-structure.png)

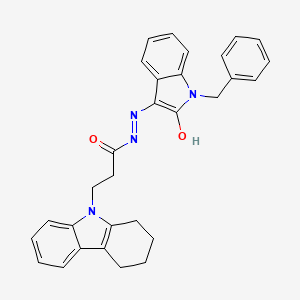

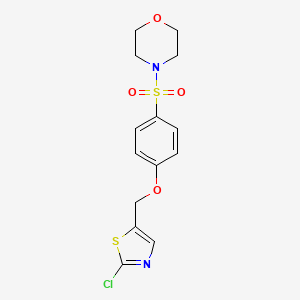

N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H14BrFN6OS and its molecular weight is 497.35. The purity is usually 95%.

BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Compounds similar to "N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide" are often synthesized for their potential biological activities. For example, research involving the synthesis of novel heterocyclic compounds incorporating thiadiazole moieties has highlighted their insecticidal properties against the cotton leafworm, Spodoptera littoralis, showcasing the relevance of such compounds in agricultural and pest control research (Fadda et al., 2017). Similarly, compounds derived from antipyrine-based heterocycles have been explored for their anticancer and antimicrobial activities, indicating their potential applications in medical and pharmaceutical research (Riyadh et al., 2013).

Radiolabeling and Imaging Applications

The development of radiolabeled compounds for imaging applications is another significant area of research. For instance, the radiosynthesis of [18F]DPA-714, a compound for imaging the translocator protein (18 kDa) with positron emission tomography (PET), illustrates the utility of heterocyclic compounds in developing diagnostic tools for neurology and oncology (Dollé et al., 2008).

Anticoronavirus and Antitumoral Activity

Research on pyrazolo[1,5-a]pyrimidine derivatives has also highlighted their promising in vitro anticoronavirus and antitumoral activities. Such studies underscore the potential of these compounds in addressing viral infections and cancer, contributing to the development of new therapeutic agents (Jilloju et al., 2021).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then converted to the second intermediate, 2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid. This intermediate is then coupled with 4-bromo-2-fluoroaniline to form the final product.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "thioacetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "diethyl ether", "dichloromethane (DCM)", "triethylamine (TEA)", "ethyl acetate", "sodium bicarbonate (NaHCO3)", "brine" ], "Reaction": [ "Step 1: Synthesis of 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "4-bromo-2-fluoroaniline is dissolved in DMF and treated with TEA. 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-carboxylic acid is added to the reaction mixture and the resulting mixture is stirred at room temperature for 24 hours. The reaction mixture is then poured into diethyl ether and the resulting solid is collected by filtration and washed with diethyl ether to yield 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid", "9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine is dissolved in DCM and treated with thioacetic acid and DCC. The resulting mixture is stirred at room temperature for 24 hours. The reaction mixture is then filtered and the filtrate is concentrated under reduced pressure. The resulting solid is dissolved in ethyl acetate and washed with NaHCO3 and brine. The organic layer is dried over Na2SO4 and concentrated under reduced pressure to yield 2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid.", "Step 3: Coupling of 2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid with 4-bromo-2-fluoroaniline", "2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid is dissolved in DMF and treated with TEA. 4-bromo-2-fluoroaniline is added to the reaction mixture and the resulting mixture is stirred at room temperature for 24 hours. The reaction mixture is then poured into diethyl ether and the resulting solid is collected by filtration and washed with diethyl ether to yield N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] } | |

Numéro CAS |

1207033-53-1 |

Formule moléculaire |

C21H14BrFN6OS |

Poids moléculaire |

497.35 |

Nom IUPAC |

N-(4-bromo-2-fluorophenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C21H14BrFN6OS/c22-14-6-7-16(15(23)10-14)24-19(30)12-31-21-26-25-20-18-11-17(13-4-2-1-3-5-13)27-29(18)9-8-28(20)21/h1-11H,12H2,(H,24,30) |

Clé InChI |

UJUQYIFDZMTFGX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=C(C=C5)Br)F)C3=C2 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2611154.png)

![4-methyl-6-methylsulfanyl-N-[3-(1-phenylethoxy)propyl]-2-thiophen-2-ylpyrimidine-5-carboxamide](/img/structure/B2611156.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2611158.png)

![2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2611159.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8R,8aR,12aS,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2611160.png)

![1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2611165.png)